molecular formula C10H10O3 B3432877 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid CAS No. 103203-88-9

3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid

Cat. No.: B3432877
CAS No.: 103203-88-9
M. Wt: 178.18 g/mol
InChI Key: ALVCCGIUMNTRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Important Notice: The following product description is a template based on the general properties of cinnamic acid derivatives . Specific data for "4-Hydroxy-2-methylcinnamic Acid" was not located in the current search. The information below requires verification with experimental data before publication. 4-Hydroxy-2-methylcinnamic acid is a synthetic cinnamic acid derivative designed for research applications. This compound combines a hydroxy substituent at the para position and a methyl group at the 2-position on the phenyl ring, a structure predicted to influence its biological activity and physicochemical properties. Cinnamic acid derivatives are widely investigated for their multi-target pharmacological potential, including antioxidant, anti-inflammatory, and antimicrobial activities . In research settings, this compound may serve as a key intermediate in organic synthesis or be evaluated for its bioactivity. The methyl and hydroxy substitutions are known to modulate a molecule's lipophilicity, hydrogen-bonding capacity, and interaction with biological targets, such as enzymes involved in oxidative stress and inflammation . Researchers can utilize this chemical to explore structure-activity relationships, particularly in the development of novel therapeutic agents or as a tool compound in biochemical studies. Handle with appropriate safety precautions in a controlled laboratory environment. For Research Use Only.

Properties

IUPAC Name

3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVCCGIUMNTRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695366
Record name 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-88-9
Record name 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-2-methylcinnamic acid with structurally related cinnamic acid derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Activities
4-Hydroxy-2-methylcinnamic acid C₁₀H₁₀O₃ 178.18 (calculated) Not reported Likely soluble in alcohols, ethers Antimicrobial, potential antiplatelet activity (inferred)
4-Hydroxycinnamic acid (p-coumaric acid) C₉H₈O₃ 164.16 210–213 Soluble in ethanol, ether; slightly in water Antioxidant, precursor in lignin biosynthesis
2-Hydroxycinnamic acid (o-coumaric acid) C₉H₈O₃ 164.16 ~210 (decomposes) Soluble in polar solvents Biochemical reagent, UV absorption studies
4-Methoxycinnamic acid C₁₀H₁₀O₃ 178.18 195–198 Soluble in ethanol, acetone Photostabilizer, cosmetic ingredient
4-Methylcinnamic acid C₁₀H₁₀O₂ 162.19 174–176 Soluble in organic solvents Organic synthesis intermediate
4-Hydroxy-3-methoxycinnamic acid (ferulic acid) C₁₀H₁₀O₄ 194.18 168–172 Soluble in hot water, ethanol Antiplatelet activity, food preservative

Key Comparisons:

Structural Influence on Properties

  • Hydroxyl vs. Methoxy Groups : 4-Hydroxycinnamic acid (hydroxyl group) has a lower molecular weight and higher polarity than 4-methoxycinnamic acid (methoxy group), leading to differences in solubility. The methyl group in 4-Hydroxy-2-methylcinnamic acid likely enhances hydrophobicity compared to hydroxylated analogs .
  • Substitution Position : 2-Hydroxycinnamic acid (ortho-substituted) exhibits distinct UV absorption and reactivity compared to para-substituted derivatives like 4-hydroxycinnamic acid .

Synthesis Methods

  • 4-Hydroxy-3-methoxycinnamic acid (ferulic acid) is synthesized via microwave-assisted condensation of malonic acid and 4-hydroxy-3-methoxybenzaldehyde using ammonium acetate as a catalyst . A similar approach could apply to 4-Hydroxy-2-methylcinnamic acid by substituting the aldehyde precursor.

Biological Activities Antiplatelet Activity: Ferulic acid (4-hydroxy-3-methoxy derivative) demonstrates dose-dependent antiplatelet effects at 0.0037–0.0139 mmol/kg in pharmacological studies . The methyl group in 4-Hydroxy-2-methylcinnamic acid may modulate its efficacy in similar applications. Antimicrobial Potential: Hydroxyl and methoxy groups in cinnamic acids are linked to antimicrobial properties, suggesting 4-Hydroxy-2-methylcinnamic acid could share this functionality .

Safety and Handling

  • Derivatives like 4-hydroxy-3-methoxycinnamic acid require storage in glass containers protected from light, with precautions against strong oxidizers . These guidelines likely extend to 4-Hydroxy-2-methylcinnamic acid due to structural similarities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.